cis-FP-12 vs. MFP-12: The Glyceryl–Methoxy Potency Differential Defines Experimental Sensitivity Windows
In a direct head-to-head comparison within the same study, the methoxy analog MFP-12 (in which the glycerol moiety of FP-12 is replaced by a methoxy group) exhibited approximately 20-fold higher mutagenic potency than the parent FP-12 in Salmonella typhimurium strain TA100 with preincubation, while both the naturally occurring FP-12 and its synthetic cis-isomer (cis-FP-12) yielded mutagenic activities in the range of 1000–2000 TA100 revertants per microgram of compound [1]. The standard rat liver S9 metabolizing system reduced the activities of all fecapentaenes in a dose-related manner, confirming that the differential is intrinsic to the direct-acting chemical reactivity of the enol ether system rather than a metabolic activation artifact [1].
| Evidence Dimension | Mutagenic potency in Ames/Salmonella strain TA100 with preincubation |
|---|---|
| Target Compound Data | cis-FP-12: 1000–2000 TA100 revertants/µg |
| Comparator Or Baseline | MFP-12 (methoxy analog): approximately 20-fold higher potency than FP-12; FP-14 (natural homolog): 1000–2000 TA100 revertants/µg, similar to FP-12 |
| Quantified Difference | MFP-12 is ~20× more potent than FP-12; cis-FP-12 and FP-14 exhibit potencies comparable to FP-12 (within ~2×) |
| Conditions | Ames/Salmonella test system, S. typhimurium TA100 with preincubation protocol; ± rat liver S9 metabolic activation |
Why This Matters
Researchers designing mutagenicity assays must select cis-FP-12 rather than MFP-12 when the goal is to model the potency of the naturally occurring fecal mutagen; using MFP-12 would overestimate the genotoxic hazard by ~20-fold, while using FP-14 introduces a chain-length variable not representative of the predominant fecal fecapentaene species.
- [1] Peters JH, Riccio ES, Stewart KR, Reist EJ. Mutagenic activities of fecapentaene derivatives in the Ames/Salmonella test system. Cancer Lett. 1988;39(3):287-296. doi:10.1016/0304-3835(88)90072-9. PMID: 3282644. View Source
